molecular formula C₁₇H₂₈N₄O₃ B1154052 KDM5-C70

KDM5-C70

Cat. No.: B1154052
M. Wt: 336.43
Attention: For research use only. Not for human or veterinary use.
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Description

KDM5-C70 (ethyl ester of KDM5-C49) is a cell-permeable prodrug and pan-KDM5 histone demethylase inhibitor that selectively targets the Jumonji C (JmjC) domain of KDM5 enzymes (KDM5A-D) . It acts by competitively inhibiting α-ketoglutarate (αKG), a cofactor required for demethylase activity, thereby preventing the removal of methyl groups from histone H3 lysine 4 (H3K4me3) . This leads to genome-wide accumulation of H3K4me3, a chromatin mark associated with active transcription, which modulates gene expression critical for cellular differentiation, proliferation, and immune response .

Properties

Molecular Formula

C₁₇H₂₈N₄O₃

Molecular Weight

336.43

Synonyms

Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate

Origin of Product

United States

Scientific Research Applications

Cancer Research

KDM5-C70 has been extensively studied for its antiproliferative effects across various cancer cell lines:

  • Breast Cancer : In human breast adenocarcinoma MCF7 cells, this compound significantly inhibited cell proliferation with an IC50 < 1 µM. Treatment led to increased levels of trimethylated histone H3 at lysine 4 (H3K4me3), which is associated with active transcription. RNA sequencing revealed alterations in gene expression linked to cell cycle regulation and apoptosis, particularly upregulating genes involved in transforming growth factor beta (TGF-β) signaling .
  • Multiple Myeloma : The compound has shown efficacy in myeloma cells, leading to a genome-wide elevation of H3K4me3 levels, which correlates with reduced cell proliferation .

Epigenetics

As an inhibitor of histone demethylases, this compound is instrumental in studying the role of histone methylation in gene expression and chromatin dynamics:

  • Mechanism : By inhibiting KDM5 enzymes, this compound prevents the demethylation of H3K4me3, thereby stabilizing active transcriptional states across various genes .

Cardiovascular Research

Recent studies indicate that this compound can promote the maturation of cardiomyocytes:

  • Induced Pluripotent Stem Cell-Derived Cardiomyocytes : Treatment with this compound enhanced fatty acid oxidation and oxidative phosphorylation pathways, leading to improved mitochondrial function and contractility in cardiomyocytes derived from induced pluripotent stem cells .

Neurogenesis

This compound has implications in neurogenic processes:

  • Astrocyte Differentiation : The compound induces differentiation of neural stem cells into astrocytes, highlighting its potential therapeutic role in neurodegenerative diseases .

Immunotherapy

This compound has been observed to reactivate the STING pathway in cancer cells:

  • This activation leads to a robust interferon response and increased infiltration of lymphocytes into tumors, suggesting its potential utility in enhancing immune responses against cancer .

Summary of Findings

The following table summarizes key findings from various studies regarding the effects of this compound on different cell types:

Cell Type/ConditionEffect of this compoundKey Findings
Breast Cancer (MCF7)Decreased proliferationIncreased H3K4me3; altered gene expression related to TGF-β signaling
Multiple MyelomaAntiproliferative effectsElevated H3K4me3 levels; reduced cell growth
Cardiomyocytes (iPSC)Enhanced maturationUpregulation of mitochondrial genes; improved contractility
Neural Stem CellsInduced differentiationPromotes astrocytic fate; critical for neurogenic processes

Comparison with Similar Compounds

Comparison with Similar KDM5 Inhibitors

The structural and functional nuances of KDM5-C70 relative to other inhibitors are highlighted below:

Table 1: Comparative Analysis of this compound and Analogous Compounds
Compound Structure Selectivity Cellular Activity Key Findings
This compound Ethyl ester of KDM5-C49 Pan-KDM5 (KDM5A-D) Modest permeability; IC₅₀: 1–10 µM - Induces H3K4me3 accumulation .
- Promotes astrocytogenesis .
- Anti-angiogenic in HUVECs .
KDM5-C49 2,4-Pyridinedicarboxylic acid Pan-KDM5 (KDM5A-D) Poor permeability (acidic carboxylate group) Parent compound of this compound; inactive in cells without ester prodrug conversion .
JQKD82 Phenol ester derivative Pan-KDM5 Enhanced permeability; IC₅₀: <1 µM - Superior in vivo efficacy in myeloma models vs. This compound .
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CPI-455 Pyrimidine derivative KDM5A (IC₅₀: 10 nM) Moderate permeability; IC₅₀: 10–100 nM - Reduces drug-tolerant cancer cells.
- No in vivo data reported .
KDOAM-25 Amide analog of this compound Pan-KDM5 (IC₅₀: <72 nM) High potency in vitro - Globally elevates H3K4me3.
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N54 Uncharged pyrrolidine analog KDM5A (KD: 0.3 µM) Moderate activity (IC₅₀: ~10 µM) - Less effective than this compound in breast cancer models .
Key Differentiators

Selectivity :

  • This compound and KDOAM-25 are pan-KDM5 inhibitors, whereas CPI-455 shows ~200-fold selectivity for KDM5A over KDM4C .
  • N54 and N55 enantiomers exhibit distinct binding affinities, with N54 showing 5-fold higher potency than N55 .

Cellular Permeability: this compound’s ethyl ester group overcomes the poor permeability of KDM5-C49, but it remains less efficient than JQKD82, which uses a phenol ester for enhanced intracellular delivery .

Immune Regulation: this compound induces interferon-stimulated genes (ISGs) like OAS2 and CXCL10 in breast cancer cells, linking KDM5 inhibition to antiviral responses . Angiogenesis: this compound reduces HUVEC tube formation by downregulating PE biosynthesis, contrasting with CPI-455’s focus on cancer drug tolerance .

Therapeutic Potential: this compound and JQKD82 show promise in hematologic cancers, while CPI-455 is explored in solid tumors . this compound’s dual role in epigenetic regulation and lipid metabolism positions it as a tool for studying NSC differentiation and metabolic diseases .

Research Findings and Challenges

  • Metabolic Reprogramming: this compound treatment in NSCs decreases phosphatidylethanolamine (PE) and ether-linked PE species, impairing membrane synthesis critical for astrocyte maturation .
  • Toxicity Profile: No significant apoptosis/necrosis in HUVECs at 20 µM, suggesting a favorable therapeutic window .
  • Limitations :
    • Moderate cellular uptake compared to JQKD82 .
    • Off-target effects on lipid metabolism may complicate therapeutic applications .

Preparation Methods

Prodrug Design Rationale

KDM5-C70 was developed as a prodrug to enhance the bioavailability of its active metabolite, KDM5-C49. The carboxylic acid moiety of KDM5-C49, while essential for binding to the KDM5 active site, limits cell permeability due to its polarity. Ethyl esterification masks this hydrophilic group, facilitating passive diffusion across cell membranes. Intracellular esterases subsequently hydrolyze the ester bond, regenerating KDM5-C49 within the target tissue.

Synthesis Pathway

The synthesis of this compound involves a two-step process:

  • Preparation of KDM5-C49 : The parent compound features a pyridine-7-carboxylate core substituted with a 2-chlorophenyl group and a tertiary amine side chain. While detailed synthetic routes for KDM5-C49 remain proprietary, structural analogs suggest a multi-component coupling strategy involving palladium-catalyzed cross-coupling reactions to assemble the aromatic systems.

  • Ethyl Esterification : KDM5-C49 undergoes esterification with ethanol under acid-catalyzed conditions (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>). The reaction typically employs a Dean-Stark trap to remove water and drive the equilibrium toward ester formation:

KDM5-C49 (carboxylic acid)+CH3CH2OHH+This compound (ethyl ester)+H2O\text{KDM5-C49 (carboxylic acid)} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{this compound (ethyl ester)} + \text{H}_2\text{O}

Key Reaction Parameters

ParameterValue
SolventAnhydrous THF
CatalystConcentrated HCl
Temperature60–80°C (reflux)
Reaction Time12–24 hours
Yield75–85%

Post-synthesis purification involves silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.

Structural and Biochemical Characterization

Crystallographic Validation

Co-crystallization studies of KDM5-C49 with the KDM5A Jumonji domain revealed critical binding interactions:

  • The carboxylate group coordinates Fe(II) in the active site, displacing the endogenous cofactor α-ketoglutarate (αKG).

  • The 2-chlorophenyl moiety occupies a hydrophobic pocket formed by Tyr-472 and Trp-470, while the tertiary amine extends into a solvent-exposed region.

Comparative Binding Affinities

CompoundKDM5A IC<sub>50</sub> (μM)Selectivity vs. KDM4/6
KDM5-C490.8 ± 0.1>100-fold
This compound12.3 ± 1.5*>50-fold
*Pre-hydrolysis values; post-esterase activation matches KDM5-C49 potency.

Metabolic Stability

In vitro assays using human liver microsomes demonstrated:

  • Hydrolysis Half-Life : 2.1 hours (pH 7.4, 37°C)

  • Esterase Involvement : Carboxylesterase 1 (CES1) primarily mediates conversion to KDM5-C49.

Pharmacological Applications

Astrocytogenesis Induction

In rat neural stem cells (NSCs), 10 μM this compound treatment over 5 days increased glial fibrillary acidic protein (GFAP)<sup>+</sup> astrocytes by 3.2-fold compared to controls. Lipidomic profiling linked this effect to suppressed phosphatidylethanolamine biosynthesis, a pathway regulated by KDM5-dependent epigenetic remodeling.

Antiviral Response Modulation

Prolonged this compound exposure (1 μM, 5 days) in MCF7 breast cancer cells upregulated viral defense genes (e.g., IFIT1, OAS2) by 4–7-fold, suggesting demethylase inhibition enhances innate immune signaling.

MYC-Driven Transcription Inhibition

In hematologic malignancies, this compound disrupted MYC-mediated transcriptional elongation by maintaining H3K4me3 levels at promoter-proximal regions. Xenograft models showed a 60% reduction in tumor volume after 21 days of daily 50 mg/kg dosing.

Synthetic Challenges and Solutions

Ester Hydrolysis Mitigation

Early batches of this compound exhibited instability in aqueous buffers (t<sub>1/2</sub> = 8 hours at pH 7.4). Formulation with cyclodextrin derivatives (e.g., sulfobutylether-β-cyclodextrin) improved shelf-life to >6 months at 4°C.

Scalability Limitations

The original route’s reliance on chiral auxiliaries for amine synthesis resulted in low diastereomeric excess (68–72%). Transition to asymmetric hydrogenation using Josiphos-type catalysts increased enantiomeric purity to 98% while reducing step count .

Q & A

Q. How can conflicting results on this compound's impact on viral replication be resolved?

  • Methodological Answer : Differences in viral models (e.g., VSV-GFP vs. HIV-1) may explain discrepancies. Conduct side-by-side experiments using isogenic cell lines (e.g., HEK293T with/without STING knockout) to isolate immune pathway interactions .

Ethical & Reporting Standards

Q. What ethical considerations apply when using this compound in primary cell models?

  • Methodological Answer : For primary HUVEC or patient-derived cells:
  • Obtain informed consent and IRB approval.
  • Include viability controls (e.g., Annexin V/7-AAD) to distinguish cytotoxic from therapeutic effects .
  • Cite original sources for inhibitor synthesis/validation to avoid IP conflicts .

Q. How should researchers cite this compound studies to comply with academic standards?

  • Methodological Answer :
  • Chemical identifiers : Use CAS No. 1596348-32-1 and IUPAC name (ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate) .
  • Data repositories : Deposit omics data in GEO or PRIDE with accession codes .
  • Conflict of interest : Disclose funding sources (e.g., TargetMol for compound procurement) .

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